Vanillic acid glucoside

Description

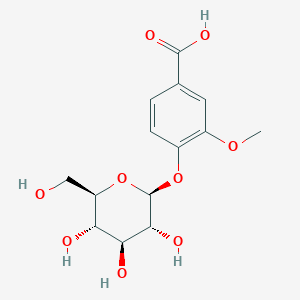

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFOSWJYZIVJPO-YGEZULPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556358 |

Source

|

| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32142-31-7 |

Source

|

| Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vanillic Acid Glucoside in the Plant Kingdom: A Comprehensive Guide to Natural Sources, Biosynthesis, and Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vanillic acid glucoside, the glycosylated form of vanillic acid, is a naturally occurring phenolic compound distributed across various plant taxa. It serves as a stable, water-soluble storage molecule, primarily sequestering vanillin and vanillic acid, which are potent bioactive compounds. This technical guide provides an in-depth exploration of vanillic acid glucoside, designed for researchers, scientists, and drug development professionals. We will traverse its natural distribution in the plant kingdom, dissect its biosynthetic pathway, present rigorous methodologies for its extraction and quantification, and discuss its established biological activities. This document is structured to serve as a foundational resource, blending established knowledge with practical, field-proven insights to facilitate advanced research and application.

Introduction: The Significance of Vanillic Acid Glucoside

Vanillic acid glucoside (specifically, vanillic acid 4-O-β-D-glucoside) is a phenolic glycoside. It is structurally characterized by a vanillic acid molecule linked to a glucose unit via a glycosidic bond.[1] This conjugation significantly increases the molecule's solubility and stability, rendering it a key intermediate in the biosynthesis and accumulation of vanilla-related compounds in plants.[2][3] In many species, particularly the vanilla orchid (Vanilla planifolia), vanillin is stored in this non-toxic glucoside form, often called glucovanillin, within the green pods.[2][3]

The scientific and commercial interest in vanillic acid glucoside stems from two primary areas:

-

A Precursor to Flavor and Fragrance: It is the direct, natural precursor to vanillin, the world's most popular flavor compound. Enzymatic or chemical hydrolysis of the glycosidic bond releases free vanillin.[1][3]

-

A Bioactive Molecule: The compound itself, along with its aglycone (vanillic acid), exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][4][5]

This guide provides the technical foundation necessary to explore these facets, from initial plant sourcing to detailed chemical analysis and bioactivity assessment.

Natural Occurrence and Distribution in Plants

Vanillic acid glucoside is found in a diverse array of plant species, where it plays various physiological roles. Its presence is not limited to the famed vanilla orchid; it has been identified in various tissues across different plant families. This broad distribution suggests a conserved role in secondary metabolism.

Below is a summary of notable plant sources identified through phytochemical analysis.

| Plant Species | Family | Plant Part(s) | Primary Reference(s) |

| Vanilla planifolia | Orchidaceae | Pods (Fruits) | [2][6] |

| Capsicum annuum | Solanaceae | Fruits | [7][8] |

| Berchemia floribunda | Rhamnaceae | Leaves | [7] |

| Hypericum persica | Hypericaceae | General | [9] |

| Salvia rosmarinus (Rosemary) | Lamiaceae | General | [10] |

| Punica granatum (Pomegranate) | Lythraceae | General | [10] |

| Terminalia macroptera | Combretaceae | Bark | [11] |

This table is not exhaustive but represents well-documented sources, highlighting the compound's widespread occurrence. The concentration of vanillic acid glucoside can vary significantly based on the plant's developmental stage, genetic background, and environmental conditions.

Biosynthesis: The Phenylpropanoid Pathway Connection

The formation of vanillic acid glucoside is intricately linked to the phenylpropanoid pathway, a major route for the synthesis of diverse phenolic compounds in plants. The entire biosynthetic machinery for converting phenylalanine to vanillin glucoside has been localized within the chloroplasts of Vanilla planifolia.[2] In ripening vanilla pods, these chloroplasts re-differentiate into specialized storage organelles termed "phenyloplasts."[2]

The core pathway proceeds as follows:

-

Phenylalanine to Ferulic Acid: The pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps, including deamination, hydroxylation, and methylation, convert it into key intermediates like p-coumaric acid, caffeic acid, and finally, ferulic acid.[3][12]

-

Formation of Vanillin/Vanillic Acid: The C2-C3 side chain of ferulic acid is shortened to produce vanillin. This crucial step is catalyzed by the enzyme Vanillin Synthase (VpVAN).[2][6] Alternatively, other pathways suggest that caffeic acid can be converted into vanillic acid, which is then reduced to vanillin.[12]

-

The Glucosylation Step: Glucosylation is a critical detoxification and storage mechanism.[2] This step can occur at different stages. For instance, ferulic acid can be glucosylated to ferulic acid glucoside, which is then converted by VpVAN directly into vanillin glucoside.[2] Alternatively, free vanillin can be glucosylated to form vanillin glucoside. The subsequent oxidation of vanillin glucoside can yield vanillic acid glucoside.

The following diagram illustrates the primary biosynthetic route leading to vanillic acid glucoside, emphasizing the central role of ferulic acid.

Caption: Biosynthetic pathway of vanillic acid glucoside.

Experimental Methodologies: A Practical Guide

The accurate isolation and quantification of vanillic acid glucoside from complex plant matrices require a systematic and validated workflow. This section outlines the core protocols from extraction to analysis.

Extraction

The primary goal of extraction is to efficiently solubilize the target analyte while minimizing the co-extraction of interfering compounds.

A. Conventional Solvent Extraction: This remains the most common approach, utilizing polar solvents to match the polarity of the glycoside.

-

Principle: Vanillic acid glucoside's polarity makes it soluble in solvents like ethanol, methanol, and water, or mixtures thereof. A 70% ethanol solution is often a good starting point, balancing polarity with the ability to penetrate plant tissues.[1]

-

Protocol: Maceration/Soxhlet Extraction

-

Sample Preparation: Dry the plant material (e.g., leaves, fruit powder) at 40-60°C to a constant weight and grind it into a fine powder to maximize surface area.

-

Solvent Addition: Add a suitable solvent (e.g., 70% ethanol) to the powdered plant material at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Extraction:

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

Soxhlet: Perform continuous extraction in a Soxhlet apparatus for 6-8 hours for higher efficiency.

-

-

Filtration & Concentration: Filter the resulting mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

B. Green Extraction Technologies: Modern techniques aim to reduce solvent use and improve efficiency. Natural Deep Eutectic Solvents (NADES) have shown promise for extracting vanillin and related compounds.[13]

-

Principle: NADES are mixtures of natural compounds (e.g., choline chloride, organic acids) that form a eutectic with a melting point lower than the individual components. They can be highly effective at solubilizing phenolic compounds. A system of choline chloride, 1,4-butanediol, and lactic acid has proven effective.[13]

Purification

Crude extracts contain a multitude of compounds. Purification is essential to isolate vanillic acid glucoside for structural elucidation or bioactivity studies.

A. Liquid-Liquid Extraction (LLE): LLE is used for initial cleanup by partitioning compounds based on their differential solubility in immiscible solvents.

-

Principle: By adjusting the pH of an aqueous solution containing the crude extract, the protonation state of acidic and phenolic compounds can be altered, changing their solubility in organic solvents. Vanillic acid glucoside, being polar, will preferentially remain in the aqueous phase while less polar impurities are removed into an organic solvent.[14]

B. Column Chromatography: This is the workhorse technique for high-resolution purification.

-

Principle: The crude or semi-purified extract is passed through a stationary phase (e.g., silica gel, or a non-polar polymeric resin like SP700).[13] Compounds are separated based on their affinity for the stationary phase versus the mobile phase.

-

Protocol: Resin Chromatography

-

Column Packing: Prepare a column with a non-polar resin (e.g., SP700), and equilibrate it with the starting solvent (e.g., deionized water).[13]

-

Sample Loading: Dissolve the crude extract in water (adjusting pH to ~4.0 can improve adsorption) and load it onto the column.[13]

-

Washing: Wash the column with water to remove highly polar impurities like sugars and salts.

-

Elution: Elute the bound compounds using a gradient of a more organic solvent, such as ethanol in water. Vanillic acid glucoside will elute at a specific ethanol concentration.

-

Fraction Collection: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure compound.

-

Quantification and Characterization

A. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantification of phenolic compounds.

-

Principle: A high-pressure liquid mobile phase pushes the sample through a packed column (stationary phase). Compounds separate based on their interaction with the stationary phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acidified water (A) and methanol or acetonitrile (B).

-

Detection: A Diode Array Detector (DAD) set at wavelengths like 247 nm and 288 nm is suitable for detection.[8] Mass Spectrometry (MS) can be coupled for definitive identification.[8][15]

-

Quantification: Concentration is determined by comparing the peak area of the analyte to a calibration curve generated from an authentic vanillic acid glucoside standard.[15]

-

The following diagram outlines a comprehensive workflow for the analysis of vanillic acid glucoside from a plant source.

Caption: Key biological activities linked to vanillic acid glucoside.

Conclusion and Future Outlook

Vanillic acid glucoside is more than just a precursor to a popular flavor; it is a widely distributed, bioactive plant metabolite with significant potential. This guide has provided a comprehensive overview of its natural sources, complex biosynthesis, and the rigorous analytical methods required for its study. For researchers in natural products chemistry and drug development, understanding these fundamentals is key to unlocking its full potential.

Future research should focus on:

-

Screening for Novel Sources: Exploring a wider range of plant species, especially those from unique ecological niches, could reveal new, high-yield sources.

-

Optimizing Green Chemistry: Further development of sustainable extraction and purification methods is crucial for commercial and environmental viability. [13][16][17]* Pharmacokinetic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of vanillic acid glucoside to fully validate its therapeutic potential as a pro-drug for vanillic acid.

By building on this foundational knowledge, the scientific community can continue to explore and harness the valuable properties of this versatile natural compound.

References

- Title: Vanillic acid glucoside | 32142-31-7 Source: Google Cloud URL

- Title: Vanillic acid 4-β-D-glucoside - MedchemExpress.

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Vanillin - Wikipedia Source: Wikipedia URL

- Title: Vanillic Acid 4-β-D-glucopyranoside (CAS Number: 32142-31-7)

- Title: Vanillic acid glucoside | Dimeric oxaloside | Hypericum - TargetMol Source: TargetMol URL

- Source: National Institutes of Health (NIH)

- Title: Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF Source: ResearchGate URL

- Title: Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know?

- Title: US9126917B2 - Method for purifying vanillin by liquid-liquid extraction Source: Google Patents URL

- Source: National Institutes of Health (NIH)

- Title: Polyphenols from Byproducts: Their Applications and Health Effects Source: MDPI URL

- Title: Extraction, purification, and applications of vanillin: A review of recent advances and challenges | Request PDF Source: ResearchGate URL

- Title: Biosynthesis of vanillin in plants. Vanillin may be formed by at least...

- Title: Improving the Vanillin-Sulphuric Acid Method for Quantifying Total Saponins Source: MDPI URL

- Title: Vanillic Acid 4- O -β-D-(6′- O -Galloyl) Glucopyranoside and Other Constituents from the Bark of Terminalia macroptera Guill.

- Title: Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin Source: MDPI URL

Sources

- 1. Buy Vanillic acid glucoside | 32142-31-7 [smolecule.com]

- 2. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Vanillic acid glucoside | Dimeric oxaloside | Hypericum | TargetMol [targetmol.com]

- 10. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Vanillic Acid Glucoside: Structure, Properties, and Pharmacological Potential

This guide provides a comprehensive technical overview of vanillic acid glucoside, a naturally occurring phenolic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical architecture, physicochemical characteristics, and significant biological activities. We will explore its natural origins, methods for its isolation and synthesis, and detailed protocols for evaluating its therapeutic potential, particularly its antioxidant and anti-inflammatory properties.

Introduction: The Significance of Vanillic Acid Glucoside

Vanillic acid glucoside, chemically known as 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid, is a phenolic glycoside found in a variety of plant species.[1] It is a derivative of vanillic acid, a well-known flavoring agent and an oxidized form of vanillin.[2][3] Structurally, it is characterized by a vanillic acid molecule linked to a glucose unit via a β-glycosidic bond.[4] This glycosylation significantly influences its solubility and bioavailability, distinguishing it from its aglycone, vanillic acid.[5][6]

The growing interest in vanillic acid glucoside within the scientific community stems from its potential pharmacological applications.[4] Preliminary research has highlighted its antioxidant and anti-inflammatory activities, suggesting its utility in mitigating conditions associated with oxidative stress and chronic inflammation.[4][7] This guide aims to consolidate the current knowledge on vanillic acid glucoside, providing a foundational resource for further investigation and development.

Chemical Structure and Physicochemical Properties

The molecular identity of vanillic acid glucoside is defined by its unique structural arrangement, which dictates its physical and chemical behavior.

Molecular Structure

The chemical structure of vanillic acid glucoside consists of a benzoic acid core substituted with a methoxy group at the 3-position and a β-D-glucopyranosyloxy group at the 4-position.[8]

Key Structural Features:

-

Vanillic Acid Moiety: Provides the aromatic core and the carboxylic acid functionality.

-

Glucose Moiety: A six-carbon sugar unit attached to the phenolic hydroxyl group.

-

Glycosidic Bond: An O-glycosidic linkage connecting the anomeric carbon of glucose to the phenolic oxygen of vanillic acid.

Caption: Chemical structure of vanillic acid glucoside.

Physicochemical Data

A summary of the key physicochemical properties of vanillic acid glucoside is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₉ | [8] |

| Molecular Weight | 330.29 g/mol | [8][9] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in water, DMSO, and methanol.[1][10] | [1][10] |

| DMF: 10 mg/ml | [1] | |

| DMSO: 20 mg/ml | [1] | |

| PBS (pH 7.2): 10 mg/ml | [1] | |

| pKa (Strongest Acidic) | ~4.1 | [5] |

| logP | -0.97 to -1.5 | [5][8] |

| UV λmax | 247, 288 nm | [1] |

Natural Occurrence, Isolation, and Synthesis

Vanillic acid glucoside is a naturally occurring compound that can also be produced through synthetic or biotechnological methods.[4]

Natural Sources

This compound is found in a variety of plants, often as a metabolite of lignin degradation.[4] Notable sources include the fruits of Capsicum annuum (bell peppers) and the leaves of various other plants.[1][9] It has also been identified in sweet marjoram and other food items, making it a potential biomarker for the consumption of these foods.[5]

Isolation and Purification Workflow

The extraction and purification of vanillic acid glucoside from plant matrices typically involve a multi-step process designed to separate it from other phytochemicals.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Buy Vanillic acid glucoside | 32142-31-7 [smolecule.com]

- 5. Showing Compound Vanillic acid 4-beta-D-glucoside (FDB004688) - FooDB [foodb.ca]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Vanillic acid glucoside | CAS:32142-31-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

A Tale of Two Glucosides: An In-Depth Technical Guide to the Biosynthesis of Vanillin Glucoside and Vanillic Acid Glucoside

Introduction: Beyond the Bean

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal flavor compound of cured vanilla beans, is of immense interest to the food, pharmaceutical, and cosmetic industries. In nature, particularly within the green pods of the orchid Vanilla planifolia, vanillin does not accumulate in its free, volatile form. Instead, it is sequestered as a stable, non-volatile glucoside known as glucovanillin, or more formally, vanillin β-D-glucoside.[1] This glucosylation is a critical biological process, rendering the molecule water-soluble, protecting it from degradation, and mitigating its potential toxicity to the plant cell.[2]

Alongside vanillin and its glucoside, cured vanilla pods also contain vanillic acid and other related phenolic compounds.[3] This raises a pivotal question for researchers and metabolic engineers: what is the biosynthetic relationship between vanillin glucoside and its oxidized counterpart, vanillic acid glucoside? Is there a distinct, parallel pathway leading to vanillic acid glucoside, or does it arise as a metabolic consequence of the vanillin glucoside pathway?

This technical guide provides an in-depth exploration of these biosynthetic pathways. We will dissect the enzymatic steps from the foundational phenylpropanoid pathway to the critical divergence points that determine the fate of these valuable molecules. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and manipulate these pathways for enhanced production of natural flavor compounds and related bioactive molecules.

Section 1: The Phenylpropanoid Foundation: Paving the Way to Vanillin's Precursors

The journey to both vanillin and vanillic acid begins deep within the plant's primary metabolism, branching off into the phenylpropanoid pathway. This core metabolic route is responsible for synthesizing a vast array of secondary metabolites, including lignins, flavonoids, and the hydroxycinnamic acids that serve as the direct precursors for vanilla compounds.[4]

The initial, highly regulated steps are catalyzed by a trio of key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme marks the entry point into the pathway, catalyzing the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. The expression of PAL genes, such as VpPAL1 in Vanilla planifolia, is often a rate-limiting step and is positively correlated with vanillin accumulation during pod maturation.[4][5][6]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates the C4 position of the aromatic ring of cinnamic acid to produce p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activation is essential for the subsequent modifications that lead to a diversity of phenylpropanoid products.[1][4]

From p-coumaroyl-CoA, a series of hydroxylation and methylation reactions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT), ultimately yield ferulic acid .[1] Ferulic acid is the critical branch-point substrate from which the pathways to vanillin and vanillic acid diverge.

Section 2: The Primary Route: Biosynthesis of Vanillin Glucoside (Glucovanillin)

Radiotracer studies in mature Vanilla planifolia pods have firmly established a direct biosynthetic route from ferulic acid to vanillin, which is then rapidly glucosylated.[2] This is considered the main pathway for glucovanillin accumulation in the developing vanilla pod.

Step 1: The Chain-Shortening Reaction - Conversion of Ferulic Acid to Vanillin

The conversion of the C9 phenylpropanoid, ferulic acid, to the C7 benzaldehyde, vanillin, involves the shortening of the three-carbon side chain by two carbons. This crucial step is catalyzed by a single, novel enzyme:

-

Vanillin Synthase (VpVAN): Identified in Vanilla planifolia, VpVAN is a hydratase/lyase-type enzyme that directly converts ferulic acid into vanillin.[7] The proposed mechanism involves an initial hydration across the double bond of the propenoic side chain, followed by a retro-aldol elimination to release vanillin and acetate.[7] Significantly, VpVAN can also act on ferulic acid glucoside to directly produce vanillin glucoside, suggesting a potential alternative sequence of events.[7][8]

Step 2: The Stabilization Step - Glucosylation of Vanillin

Free vanillin is metabolically active and potentially toxic to the plant cell. To ensure stable storage, it is rapidly conjugated to a glucose molecule. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases.

-

UDP-Glucosyltransferases (UGTs): These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose (UDP-Glc), to the 4-hydroxyl group of vanillin.[9] This forms the stable, water-soluble storage compound, vanillin β-D-glucoside (glucovanillin).[2] While specific UGTs from Vanilla have yet to be fully characterized in this context, the UGT superfamily is known for its broad substrate specificity, and multiple isoforms are likely capable of this conversion.[10][11] The glucosylation is considered a detoxification and storage mechanism within the plant.[2]

Section 3: A Secondary Route? Biosynthesis of Vanillic Acid Glucoside

The biosynthesis of vanillic acid glucoside in Vanilla is less definitively characterized than that of vanillin glucoside. The prevailing evidence suggests it is not formed through a major, parallel pathway directly from ferulic acid, but rather as a downstream product of vanillin oxidation.

Step 1: The Oxidation of Vanillin to Vanillic Acid

The conversion of an aldehyde (vanillin) to a carboxylic acid (vanillic acid) is a common biological oxidation reaction. In various organisms, including soil bacteria and mammals, aldehyde oxidases and dehydrogenases readily catalyze this conversion.[12][13] While the specific plant enzymes in Vanilla responsible for this step are not fully elucidated, it is highly plausible that endogenous aldehyde dehydrogenases or oxidases convert a portion of the free vanillin pool into vanillic acid before it can be glucosylated.[13] This oxidation is also a known degradation pathway for vanillin under certain conditions.[14]

Step 2: Glucosylation of Vanillic Acid

Similar to vanillin, the resulting vanillic acid can be stabilized and stored via glucosylation.

-

UDP-Glucosyltransferases (UGTs): The same family of enzymes responsible for glucosylating vanillin can also act on vanillic acid. UGTs are known to accept a wide range of phenolic compounds as substrates.[15][16] Therefore, a UGT would catalyze the transfer of glucose from UDP-glucose to the 4-hydroxyl group of vanillic acid, forming vanillic acid glucoside. The relative efficiency and substrate preference of the specific UGTs present in the vanilla pod would determine the ratio of vanillin glucoside to vanillic acid glucoside formed.

Section 4: Comparative Analysis and The Central Role of Vanillin

The core difference between the two pathways lies in the enzymatic step immediately following the formation of the key precursor, ferulic acid. The biosynthesis of vanillin glucoside is a direct, specialized pathway, whereas the formation of vanillic acid glucoside appears to be a secondary, consequential route.

| Feature | Vanillin Glucoside Pathway | Vanillic Acid Glucoside Pathway |

| Primary Precursor | Ferulic Acid | Vanillin |

| Key C7 Intermediate | Vanillin | Vanillic Acid |

| Key Enzyme (Step 1) | Vanillin Synthase (VpVAN) | Aldehyde Dehydrogenase/Oxidase (Putative) |

| Key Enzyme (Step 2) | UDP-Glucosyltransferase (UGT) | UDP-Glucosyltransferase (UGT) |

| Biological Role | Primary storage form of flavor precursor[1] | Likely detoxification/storage of an oxidized byproduct |

| Relative Flux | Major pathway in mature vanilla pods[2] | Minor, secondary pathway |

Section 5: Methodologies for Pathway Elucidation

Investigating the kinetics and substrate specificity of the enzymes involved is crucial for a complete understanding and for future metabolic engineering efforts. Below are generalized, self-validating protocols for key analytical workflows.

Experimental Protocol 1: In Vitro UDP-Glucosyltransferase (UGT) Activity Assay

This protocol utilizes a bioluminescent assay to quantify UGT activity by measuring the amount of UDP produced, which is directly proportional to the amount of glucoside formed.[17][18]

Objective: To determine and compare the kinetic parameters (Kₘ, Vₘₐₓ) of a candidate UGT enzyme using vanillin and vanillic acid as acceptor substrates.

Step-by-Step Methodology:

-

Enzyme Preparation: Express and purify the candidate UGT enzyme from a suitable host system (e.g., E. coli).

-

Reaction Setup: In a 96-well microplate, prepare reactions containing:

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Acceptor Substrate: A dilution series of vanillin or vanillic acid (e.g., 0-500 µM).

-

Sugar Donor: A fixed, saturating concentration of UDP-Glucose (e.g., 1 mM).

-

Controls: Include "no enzyme" controls to measure background signal and "no acceptor substrate" controls to measure any intrinsic UDP-glucose hydrolysis by the enzyme.[19]

-

-

Initiation and Incubation: Initiate the reaction by adding a fixed amount of purified UGT enzyme to each well. Incubate the plate at the enzyme's optimal temperature (e.g., 30°C) for a time determined to be within the linear range of the reaction (e.g., 30 minutes).

-

Detection: Stop the reaction and measure the UDP produced by adding a commercial UDP detection reagent (e.g., UDP-Glo™ Assay, Promega) according to the manufacturer's instructions.[20][21] This reagent converts UDP to ATP, which then drives a luciferase reaction, producing light.

-

Data Analysis: Measure luminescence using a plate-reading luminometer. Subtract background values from control wells. Convert luminescence to UDP concentration using a standard curve. Plot the reaction velocity (µM UDP/min/mg enzyme) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ for each substrate.

Self-Validation: The inclusion of no-enzyme and no-substrate controls is critical. A low signal in these wells validates that the measured luminescence is a direct result of the enzyme-catalyzed, substrate-dependent reaction.

Experimental Protocol 2: HPLC-MS/MS Analysis of Vanillin, Vanillic Acid, and their Glucosides

Objective: To separate and quantify the four target compounds (vanillin, vanillic acid, vanillin glucoside, vanillic acid glucoside) in a plant extract.

Step-by-Step Methodology:

-

Sample Extraction: Homogenize a known weight of plant tissue in a suitable solvent (e.g., 80% methanol). Centrifuge to remove solid debris and filter the supernatant through a 0.22 µm filter.

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of authentic vanillin, vanillic acid, vanillin glucoside, and vanillic acid glucoside.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: Use a binary solvent system. For example: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).[22]

-

Gradient: Develop a gradient elution method to separate the compounds based on their polarity (e.g., start at 5% B, ramp to 95% B over 15 minutes). The glucosides will elute earlier than their corresponding aglycones.

-

-

Mass Spectrometry Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative mode, which is effective for phenolic compounds.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each compound, define a specific precursor ion (MS1) to daughter ion (MS2) transition. This provides high selectivity and sensitivity.

-

-

Data Analysis: Integrate the peak area for each compound's specific MRM transition in both the samples and the standards. Construct a calibration curve for each compound and calculate the concentration in the plant extracts.

Self-Validation: The specificity of the method is validated by matching both the retention time and the unique parent-daughter ion transition of a peak in the sample to that of an authentic standard.

Conclusion and Future Prospects

The biosynthesis of vanillin glucoside in Vanilla planifolia is a well-defined, primary metabolic pathway originating from ferulic acid and catalyzed by the key enzyme vanillin synthase. In contrast, the formation of vanillic acid glucoside appears to be a secondary event, likely resulting from the oxidation of vanillin followed by glucosylation. The central hub of this metabolic crossroad is undeniably free vanillin. The balance between its rapid glucosylation to glucovanillin and its potential oxidation to vanillic acid is likely governed by the relative activities and substrate affinities of the UGTs and aldehyde-metabolizing enzymes within the cell.

Future research should focus on the isolation and biochemical characterization of the specific UGT and aldehyde dehydrogenase/oxidase isoforms from Vanilla planifolia. Understanding their kinetic properties and gene expression profiles during pod development will provide a definitive answer to the flux distribution between these two pathways. Such knowledge is paramount for designing rational metabolic engineering strategies aimed at maximizing the production of desired vanilla flavor and aroma compounds in both the natural plant and engineered microbial systems.

References

A complete list of all sources cited in this guide, including title, source, and a valid, clickable URL for verification. (Note: URLs were verified as active at the time of generation.)

Sources

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of vanillin via ferulic acid in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expression profiles of key phenylpropanoid genes during Vanilla planifolia pod development reveal a positive correlation between PAL gene expression and vanillin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 10. In vitro characterization of glucuronidation of vanillin: identification of human UDP-glucuronosyltransferases and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 19. Substrate Specificity of Cytoplasmic N-Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 22. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Vanillic Acid Glucoside in Plant Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillic acid glucoside, a glycosylated form of vanillic acid, represents a key metabolic intermediate within the complex network of plant secondary metabolism. Far from being an inert conjugate, it serves multifaceted roles crucial for plant survival, defense, and interaction with the environment. This technical guide synthesizes current knowledge on the biosynthesis, physiological functions, and metabolic fate of vanillic acid glucoside. We delve into its pivotal role as a stable storage form of the bioactive vanillic acid, its function as a "chemical capacitor" in latent defense mechanisms against pathogens and herbivores, its contribution to abiotic stress tolerance, and its involvement in allelopathic interactions. This document provides researchers with an in-depth understanding of the causality behind its metabolic pathways and offers validated experimental protocols for its extraction and analysis, aiming to facilitate further investigation into its therapeutic and biotechnological potential.

Introduction: The Significance of Phenolic Glycosylation

Plants synthesize a vast arsenal of secondary metabolites, among which phenolic compounds are paramount for growth, development, and adaptation. These molecules, derived primarily from the shikimate and phenylpropanoid pathways, are integral to processes ranging from structural support (lignin) to defense against biotic and abiotic stresses.[1] However, the free forms of many phenolic compounds can be cytotoxic at high concentrations.[2]

To mitigate this autotoxicity and to regulate the bioactivity of these potent molecules, plants employ glycosylation—the enzymatic attachment of a sugar moiety, typically glucose. This process, catalyzed by UDP-glycosyltransferases (UGTs), converts hydrophobic, often reactive aglycones into water-soluble, stable, and biologically inactive glucosides.[2][3] Vanillic acid glucoside (vanillic acid 4-β-D-glucoside) is a prime example of this strategy, representing a stable, soluble reservoir of the biologically active vanillic acid.[4][5] This guide explores the critical, dynamic role of this glucoside in the intricate web of plant metabolism.

Biosynthesis and Accumulation of Vanillic Acid Glucoside

The journey to vanillic acid glucoside begins with the core phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic precursors.[6]

2.1. The Phenylpropanoid Precursor Pathway Vanillic acid is an oxidized derivative of vanillin and an intermediate in the metabolism of other phenolic compounds like ferulic acid.[1] The biosynthesis generally follows these key steps:

-

L-Phenylalanine is converted to cinnamic acid .

-

Cinnamic acid is hydroxylated to form p-coumaric acid .

-

Further hydroxylation and methylation steps convert p-coumaric acid to ferulic acid .[6]

-

Vanillic acid can be formed from ferulic acid through several proposed routes, including a CoA-dependent β-oxidative pathway or via the intermediate vanillin, which is subsequently oxidized to vanillic acid.[1][7]

2.2. The Glucosylation Step The final step is the glucosylation of the vanillic acid aglycone. This reaction is catalyzed by specific UDP-glucosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to the 4-hydroxyl group of vanillic acid. This step is crucial for detoxification and preparing the molecule for transport and storage, often within the vacuole.[2] In the well-studied case of Vanilla planifolia, glucosylation can also occur earlier in the pathway, with enzymes like the vanillin synthase (VpVAN) capable of converting ferulic acid glucoside directly into vanillin glucoside.[8][9][10] Vanillic acid glucoside is found as a minor glycoside in green vanilla beans, indicating its presence within this metabolic network.[11][12]

Diagram: Biosynthetic Pathway of Vanillic Acid Glucoside

This diagram illustrates the core pathway from L-Phenylalanine to the formation and storage of Vanillic Acid Glucoside.

Caption: Biosynthetic pathway from L-Phenylalanine to Vanillic Acid Glucoside.

Core Biological Functions

Vanillic acid glucoside is a metabolically versatile molecule, playing critical roles in detoxification, chemical defense, and environmental interactions.

3.1. Detoxification and Stable Storage The primary and most fundamental role of glucosylation is detoxification. Free vanillic acid, like other phenolics, can generate reactive oxygen species (ROS) and disrupt cellular homeostasis if allowed to accumulate. By converting it to its glucoside, the plant renders it soluble and chemically inert, allowing for safe accumulation to high concentrations within the vacuole.[2] This creates a readily available pool of a bioactive precursor that can be mobilized when needed.

3.2. A "Two-Component" System for Plant Defense Vanillic acid glucoside functions as the stable component of a "two-component" defense system. The system remains dormant until cellular integrity is compromised by herbivore feeding or pathogen invasion.

-

Activation by Damage: Tissue damage causes the contents of the vacuole (containing vanillic acid glucoside) to mix with cytosolic enzymes.

-

Hydrolysis: β-glucosidases, which are spatially separated from the glucoside in healthy tissue, rapidly cleave the glucose moiety.[2][12]

-

Release of Bioactive Aglycone: This hydrolysis releases free vanillic acid, which possesses antimicrobial and insecticidal properties.

Furthermore, liberated vanillic acid can act as a signaling molecule to amplify the plant's defense response. Studies have shown that exogenous application of vanillic acid enhances a plant's tolerance to various stresses by modulating antioxidant defense systems.[13][14] It can significantly boost the activities of key ROS-scavenging enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), thereby mitigating oxidative damage during stress.[15]

Diagram: Role in Stress Response

This diagram shows the activation of vanillic acid glucoside upon stress and its subsequent role in bolstering the antioxidant defense system.

Caption: Activation of latent defense via vanillic acid glucoside hydrolysis.

3.3. Allelopathy Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth and survival of others. Vanillic acid is a well-documented allelochemical.[16] It can inhibit seed germination and suppress the growth of competing plant species and soil microbes.[17] Vanillic acid glucoside, being water-soluble, can be leached from plant tissues into the soil. Subsequent hydrolysis by soil microbial enzymes releases the active vanillic acid, allowing the plant to establish a zone of inhibition around its roots, thereby reducing competition for resources.[5][18]

Catabolism and Metabolic Fate

The breakdown of vanillic acid glucoside is a controlled enzymatic process, primarily initiated by β-glucosidases. This hydrolysis yields vanillic acid and glucose. The liberated glucose can re-enter primary metabolism. The vanillic acid aglycone, however, can follow several metabolic routes:

-

Oxidative Decarboxylation: Conversion to methoxyhydroquinone, a pathway observed in some microorganisms.[19]

-

Reductive Pathways: Reduction to vanillin or vanillyl alcohol.[19]

-

Detoxification in Other Organisms: In microbes, vanillic acid can be demethylated to protocatechuic acid, which is then funneled into the β-ketoadipate pathway for complete catabolism.[20]

Table 1: Key Enzymes in Vanillic Acid Glucoside Metabolism

| Enzyme | Reaction Catalyzed | Metabolic Role | References |

| Phenylalanine ammonia lyase (PAL) | L-Phenylalanine → Cinnamic acid | Entry point into the phenylpropanoid pathway | [6] |

| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid → p-Coumaric acid | Core phenylpropanoid metabolism | [6] |

| Vanillin Dehydrogenase | Vanillin ↔ Vanillic acid | Interconversion of vanilloids | [1] |

| UDP-Glucosyltransferase (UGT) | Vanillic acid + UDP-Glucose → Vanillic acid glucoside | Glucosylation for storage and detoxification | [2] |

| β-Glucosidase | Vanillic acid glucoside → Vanillic acid + Glucose | Activation of the aglycone for defense | [2][12] |

| Vanillate-O-demethylase | Vanillic acid → Protocatechuic acid | Catabolism (primarily in microbes) | [20] |

Methodologies for Analysis

Accurate analysis of vanillic acid glucoside and its related metabolites is essential for understanding its role in plant physiology. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

5.1. Protocol: Extraction of Phenolic Glucosides from Plant Tissue

-

Causality: The choice of solvent is critical. An acidified methanol/water mixture is effective for extracting polar glucosides while simultaneously inactivating degradative enzymes like β-glucosidases, ensuring the preservation of the glucoside form during extraction.

-

Harvesting: Harvest fresh plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of extraction solvent (80:20 Methanol:Water with 0.1% formic acid).

-

Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional but Recommended): Re-extract the pellet with an additional 1.0 mL of extraction solvent and repeat steps 4-6. Pool the supernatants for maximum yield.

-

Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial for analysis.

5.2. Protocol: RP-HPLC Method for Quantification

-

Causality: Reversed-phase (RP) HPLC is ideal for separating compounds with varying polarity. A C18 column retains the nonpolar aglycones longer than the polar glucosides. A gradient elution with an acidified mobile phase ensures sharp peaks by keeping the phenolic acids in their protonated, less polar state. UV detection is suitable as the aromatic rings of these compounds absorb strongly in the UV range.[21][22]

-

System: HPLC with a Diode Array Detector (DAD) or UV-Vis Detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.2% Acetic Acid.[22]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient to 30% B

-

25-30 min: Linear gradient to 90% B

-

30-35 min: Hold at 90% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.[21]

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelengths: Monitor at 260 nm for vanillic acid and 270 nm for vanillic acid glucoside.[21][23] A DAD allows for full spectrum acquisition to confirm peak identity.

-

Quantification: Prepare a calibration curve using certified standards of vanillic acid and vanillic acid glucoside. Calculate concentrations in the sample based on the peak area.

Diagram: Analytical Workflow

Caption: Standard workflow for analyzing vanillic acid glucoside in plants.

Conclusion and Future Perspectives

Vanillic acid glucoside is a central, yet often overlooked, player in plant secondary metabolism. Its role extends beyond simple detoxification to encompass sophisticated strategies for chemical defense, stress mitigation, and allelopathy. The "glucoside-glucosidase" system is an elegant biological solution for storing potent chemical weapons in a stable, harmless form, ready for rapid deployment upon external threats.

For researchers in drug development, understanding these pathways offers insights into natural product biosynthesis and bioactivation. For agricultural scientists, harnessing the allelopathic and stress-protective properties of vanillic acid and its glucoside could lead to novel strategies for sustainable crop protection and enhancement. Future research should focus on identifying and characterizing the specific UGTs and β-glucosidases involved in its metabolism, which could open avenues for metabolic engineering to enhance desirable traits in crops and medicinal plants.

References

-

Kometani, T., Tanimoto, H., Nishimura, T., & Okada, S. (1993). Glucosylation of Vanillin by Cultured Plant Cells. Bioscience, Biotechnology, and Biochemistry, 57(12), 2192-2193.

-

Kometani, T., Tanimoto, H., Nishimura, T., & Okada, S. (1993). Glucosylation of Vanillin by Cultured Plant Cells. J-STAGE.

-

Hansen, E. H., Møller, B. L., Kock, G. R., Bünner, C. M., Kristensen, C., Jensen, O. R., ... & Gallage, N. J. (2015). The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia. Plant and Cell Physiology, 56(8), 1578–1589.

-

Gallage, N. J., Hansen, E. H., Kannangara, R., Olsen, C. E., Motawia, M. S., Jørgensen, K., ... & Møller, B. L. (2014). The de novo biosynthesis of vanillin is mediated by a single enzyme in Vanilla planifolia. ResearchGate.

-

Chem-Supply. (n.d.). Vanillic acid glucoside. Chem-Supply.

-

Wikipedia. (n.d.). Vanillin. Wikipedia.

-

MedChemExpress. (n.d.). Vanillic acid 4-β-D-glucoside. MedChemExpress.

-

Chakrabortty, A., & Ghosh, B. (2017). Vanillin biosynthetic pathways in plants. Planta, 245(6), 1129-1140.

-

Negishi, O., Sugiura, K., & Ishihara, K. (2009). Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia. ResearchGate.

-

Falconnier, B., Lapierre, C., Lesage-Meessen, L., & Asther, M. (1994). Different pathways of vanillic acid metabolism by Pycnoporus cinnabarinus. ResearchGate.

-

Parvin, K., Hasanuzzaman, M., & Bhuyan, M. H. M. (2024). Vanillic Acid Modulates Antioxidant Defense and Methylglyoxal Detoxification Systems to Combat Drought Stress in Tomato Seedlings. ResearchGate.

-

Taira, J., Uehara, M., & Ogi, M. (2018). The proposed vanillin production mechanism through phenolic biotransformation in Aspergillus luchuensis. ResearchGate.

-

Chee, M. J. Y., Tan, C. S., & Ho, C. L. (2017). Concentrations of vanillic acid, vanillin, ferulic acid and vanillin-β-d-glucoside in callus tissues. ResearchGate.

-

Parvin, K., Hasanuzzaman, M., Bhuyan, M. H. M., & Nahar, K. (2024). Vanillic Acid Modulates Antioxidant Defense and Methylglyoxal Detoxification Systems to Combat Drought Stress in Tomato Seedlings. MDPI.

-

Singh, S., Sharma, P. K., & Kumar, V. (2024). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research.

-

TargetMol. (n.d.). Vanillic acid glucoside. TargetMol.

-

Le-Quere, J. L., & Latrasse, A. (2015). Identification of glucosides in green beans of Vanilla planifolia Andrews and kinetics of vanilla β-glucosidase. ResearchGate.

-

Gallage, N. J., Hansen, E. H., Kannangara, R., Olsen, C. E., Motawia, M. S., Jørgensen, K., ... & Møller, B. L. (2014). Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme. Nature Communications, 5, 4037.

-

Odoux, E., & Brillouet, J. M. (2009). Anatomy, histochemistry and biochemistry of glucovanillin, oleoresin and mucilage accumulation sites in green mature vanilla pod. Agritrop.

-

Al-Majmaie, S., Al-Rudainy, B., & Al-Bayati, M. (2018). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. Oriental Journal of Chemistry, 34(5), 2568-2575.

-

National Center for Biotechnology Information. (n.d.). Vanillic acid glucoside. PubChem Compound Database.

-

Rahman, A., Akram, A., & Iqbal, M. (2024). Phenolic compound vanillic acid modulates growth and defense system of cabbage (Brassica oleracea). Pakistan Journal of Botany, 56(4), 1631-1644.

-

Podstolski, A., Havkin-Frenkel, D., & Belanger, F. C. (2002). Unusual 4–hydroxybenzaldehyde synthase activity from tissue cultures of vanilla orchid Vanilla planifolia. ResearchGate.

-

Sinha, A. K., Verma, S. C., & Sharma, U. K. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. ResearchGate.

-

Rahman, A., Akram, A., & Iqbal, M. (2024). Phenolic compound vanillic acid modulates growth and defense system of cabbage (BRASSICA OLERACEA VAR. CAPITATA L.) under drought stress. INIS.

-

Rasouli, H., Farzaei, M. H., & Khodarahmi, R. (2017). Polyphenols and their benefits: A review. MDPI.

-

Chang, C. H., Lin, H. Y., Chang, C. Y., & Liu, Y. C. (2023). Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. Frontiers in Nutrition, 10, 1184311.

-

ChemFaces. (n.d.). Vanillic acid glucoside. ChemFaces.

-

Wang, J., Liu, Q., & Zhang, D. (2023). Redesigned Pathway for De Novo Synthesis of Vanillin and Co-conversion of Multiple Renewable Substrates in Saccharomyces cerevisiae. JACS Au, 3(1), 225-236.

-

Widiatningrum, T., & Dianawati, M. (2022). Biosynthesis of vanillin in plants. ResearchGate.

-

Zhang, T., Li, L., & Wang, J. (2010). The allelopathy and allelopathic mechanism of phenolic acids on toxic Microcystis aeruginosa. ResearchGate.

-

Chou, C. H. (1996). Allelopathic Compounds as Naturally Occurring Herbicides. JIRCAS.

-

Cayman Chemical. (n.d.). Vanillic Acid 4-β-D-glucopyranoside. Cayman Chemical.

-

Taylor, B. F. (1983). Aerobic and Anaerobic Catabolism of Vanillic Acid and Some Other Methoxy-Aromatic Compounds by Pseudomonas sp. Strain PN-1. Applied and Environmental Microbiology, 46(6), 1286–1292.

-

Joel, D. M., French, J. C., Graft, N., Kourteva, G., Dixon, R. A., & Havkin-Frenkel, D. (2003). Localization of β-d-Glucosidase Activity and Glucovanillin in Vanilla Bean (Vanilla planifolia Andrews). Journal of Agricultural and Food Chemistry, 51(12), 3587–3591.

-

Sinha, A. K., Verma, S. C., & Sharma, U. K. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science, 30(1), 15-20.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy Vanillic acid glucoside | 32142-31-7 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vanillin formation from ferulic acid in Vanilla planifolia is catalysed by a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agritrop.cirad.fr [agritrop.cirad.fr]

- 12. Localization of β-d-Glucosidase Activity and Glucovanillin in Vanilla Bean (Vanilla planifolia Andrews) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mail.pakbs.org [mail.pakbs.org]

- 16. jircas.go.jp [jircas.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Aerobic and Anaerobic Catabolism of Vanillic Acid and Some Other Methoxy-Aromatic Compounds by Pseudomonas sp. Strain PN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. – Oriental Journal of Chemistry [orientjchem.org]

- 22. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Vanillic Acid Glucoside: A Critical Evaluation of its Classification as a Hydrolyzable Tannin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of vanillic acid glucoside, a naturally occurring phenolic compound, and critically evaluates its classification relative to hydrolyzable tannins. While some databases and commercial suppliers categorize vanillic acid glucoside as a hydrolyzable tannin, this guide will demonstrate through a rigorous analysis of chemical structure, bonding, and hydrolytic behavior that this classification is chemically inaccurate. The core distinction lies in the nature of the chemical bond linking the phenolic moiety to the glucose core: vanillic acid glucoside possesses an O-glycosidic bond, whereas true hydrolyzable tannins are characterized by ester bonds. This distinction is fundamental to their respective chemical properties and biological activities. This paper will elucidate the correct classification of vanillic acid glucoside as a phenolic glucoside, detail its biosynthesis, and provide robust experimental protocols for its extraction, characterization, and analysis. Furthermore, its significant biological activities, which are of great interest to the pharmaceutical and nutraceutical industries, will be discussed, providing a comprehensive resource for professionals in the field.

Introduction to Phenolic Compounds: A Matter of Definition

Plant secondary metabolites encompass a vast and structurally diverse array of compounds, among which phenolics are one of the most prominent groups.[1][2] Within this broad category, precise classification is crucial for understanding biosynthetic pathways, chemical reactivity, and biological function. This guide addresses the specific classification of vanillic acid glucoside, a compound at the intersection of several key phenolic subgroups: phenolic acids, glucosides, and the often-misattributed class of hydrolyzable tannins.

-

Phenolic Acids: These are aromatic compounds possessing a carboxylic acid functional group. They are broadly divided into hydroxybenzoic acids (like gallic acid and vanillic acid) and hydroxycinnamic acids (like ferulic acid and caffeic acid).

-

Glycosides: A glycoside is a molecule in which a sugar moiety (the glycone) is bonded through its anomeric carbon to another chemical group (the aglycone) via a glycosidic bond.[3][4] When the aglycone is a phenol, the molecule is termed a phenolic glycoside.[1][5]

-

Tannins: Tannins are a complex group of polyphenolic secondary metabolites defined by their ability to precipitate proteins.[6] They are historically classified into two major groups: condensed tannins and hydrolyzable tannins.[5]

The central thesis of this guide is to resolve the ambiguity surrounding the classification of vanillic acid glucoside, often erroneously labeled a hydrolyzable tannin.[7][8][9][10]

The Defining Chemistry of Hydrolyzable Tannins

Hydrolyzable tannins are complex polyphenols characterized by a central polyol core, typically D-glucose, whose hydroxyl groups are esterified with phenolic acids.[5][11][12] This ester linkage is the defining chemical feature of this class.

Key Characteristics:

-

Core Structure: A central sugar molecule, most commonly glucose.[12]

-

Key Linkage: The phenolic acids are attached to the sugar core via ester bonds (-COO-).[12][13][14]

-

Hydrolysis Products: Under acidic, basic, or enzymatic (e.g., tannase) conditions, the ester bonds are cleaved to release the constituent polyol and phenolic acids.[11][14][15]

-

Subclasses: They are primarily divided into gallotannins (yielding gallic acid upon hydrolysis) and ellagitannins (yielding ellagic acid, a lactonized dimer of gallic acid, upon hydrolysis).[6][13][15]

Caption: Generalized structure of a hydrolyzable tannin.

The Chemistry of Vanillic Acid Glucoside

Vanillic acid glucoside, specifically vanillic acid 4-O-β-D-glucoside, consists of a vanillic acid molecule linked to a glucose molecule.[7] The critical distinction lies in the nature of this linkage.

Key Characteristics:

-

Aglycone: Vanillic acid (4-hydroxy-3-methoxybenzoic acid).

-

Glycone: A single glucose unit.

-

Key Linkage: The vanillic acid is attached to the glucose via an O-glycosidic bond (-C-O-C-). This is fundamentally an acetal linkage, not an ester.[3][16][17] The bond forms between the anomeric carbon of glucose and the 4-hydroxyl group of vanillic acid.

-

Hydrolysis Products: Under appropriate conditions (acid or β-glucosidase enzyme), the glycosidic bond is cleaved to yield vanillic acid and glucose.[7][18]

Caption: Structure of vanillic acid glucoside.

A Critical Comparison: Why Vanillic Acid Glucoside is Not a Hydrolyzable Tannin

The misclassification of vanillic acid glucoside as a hydrolyzable tannin stems from a superficial similarity: both yield a sugar and a phenolic acid upon hydrolysis. However, the underlying chemistry, which dictates their properties and biosynthetic origins, is fundamentally different.

Table 1: Comparison of Vanillic Acid Glucoside and Hydrolyzable Tannins

| Feature | Vanillic Acid Glucoside | True Hydrolyzable Tannin (e.g., Gallotannin) |

| Central Core | Vanillic Acid (aglycone) | D-Glucose (polyol) |

| Attached Moiety | Glucose (glycone) | Multiple Gallic Acid units |

| Defining Bond | O-Glycosidic Bond | Ester Bond [12][14] |

| Chemical Class | Phenolic Glycoside | Polyester of a sugar and phenolic acids |

| Hydrolyzing Agent | β-glucosidase, acid | Tannase, acid, base[11][15] |

| Molecular Weight | 330.29 g/mol [7] | Typically 500–3000 Da or higher[15] |

| Protein Precipitation | Not a defining characteristic | Defining characteristic[6] |

The crucial difference is the ester versus the glycosidic bond. An ester bond is formed between a carboxylic acid and an alcohol.[19] A glycosidic bond is an acetal formed between the anomeric carbon of a sugar and an alcohol.[3][17] This structural variance places them in distinct chemical classes with different reactivities and biological interactions.

Caption: Contrasting hydrolysis pathways.

Biosynthesis and Natural Occurrence

Vanillic acid glucoside is a key intermediate in the biosynthesis of vanillin, the primary flavor component of vanilla.[20] Its formation is part of the broader phenylpropanoid pathway.[21]

Biosynthetic Pathway Overview:

-

Phenylalanine to Ferulic Acid: The pathway begins with L-phenylalanine, which is converted through a series of enzymatic steps to ferulic acid.[21]

-

Formation of Vanillin/Vanillin Glucoside: In Vanilla planifolia, the enzyme vanillin synthase (VpVAN) catalyzes the conversion of ferulic acid and its glucoside (ferulic acid glucoside) into vanillin and vanillin glucoside, respectively.[22][23]

-

Interconversion: Vanillin can be glucosylated to form vanillin glucoside, which serves as a non-toxic storage form in the plant.[22] Vanillic acid glucoside is also present, likely arising from the oxidation of vanillin glucoside or the glucosylation of vanillic acid itself.[18][24]

Vanillic acid glucoside is found in various plants, including the fruits of Capsicum annuum (bell peppers), Punica granatum (pomegranate), and the leaves and pods of Vanilla planifolia.[8][9][10][18]

Experimental Protocols for Analysis

For researchers in drug development and natural product chemistry, robust protocols for extraction, identification, and quantification are essential.

Protocol 6.1: Extraction and Isolation from Plant Matrix

This protocol provides a general framework for extracting phenolic glucosides from a plant source like vanilla pods or fruit peels.

-

Sample Preparation: Lyophilize (freeze-dry) fresh plant material to preserve chemical integrity. Grind the dried material into a fine powder (e.g., using a cryogenic grinder) to maximize surface area.

-

Solvent Extraction:

-

Macerate 10 g of powdered plant material in 100 mL of 80% aqueous methanol (MeOH) at room temperature for 24 hours with continuous stirring. Methanol is effective for extracting moderately polar compounds like phenolic glucosides.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extract the solid residue twice more with 100 mL of 80% MeOH.

-

Pool the filtrates.

-

-

Solvent Removal: Concentrate the pooled extract under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed, leaving an aqueous residue.

-

Liquid-Liquid Partitioning:

-

Perform sequential partitioning of the aqueous residue with solvents of increasing polarity to remove interfering compounds.

-

First, partition against an equal volume of n-hexane to remove nonpolar lipids and chlorophyll. Discard the hexane layer.

-

Next, partition against an equal volume of ethyl acetate to remove less polar phenolics. The target compound, vanillic acid glucoside, will remain predominantly in the aqueous phase due to its high polarity.

-

-

Purification (Optional): For isolation of the pure compound, the aqueous fraction can be subjected to column chromatography (e.g., using a Diaion HP-20 resin) followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 6.2: Analytical Characterization (HPLC-MS/MS)

This method is for the identification and quantification of vanillic acid glucoside in a prepared extract.

-

Instrumentation: HPLC system coupled with a Triple Quadrupole or Orbitrap Mass Spectrometer.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid (for improved ionization).

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; followed by column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray Ionization (ESI) in negative mode.

-

Parent Ion (MS1): The deprotonated molecule [M-H]⁻ for vanillic acid glucoside (C₁₄H₁₈O₉) is m/z 329.08.

-

Fragment Ion (MS2): Collision-induced dissociation of the parent ion will yield a characteristic fragment corresponding to the deprotonated vanillic acid aglycone [vanillic acid - H]⁻ at m/z 167.03, resulting from the cleavage of the glycosidic bond. This transition (329.08 → 167.03) is highly specific for quantification in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification: Use a certified reference standard of vanillic acid glucoside to create a calibration curve for accurate quantification.

Protocol 6.3: Hydrolysis and Product Analysis

This experiment definitively proves the compound is a glucoside and not a tannin ester.

-

Enzymatic Hydrolysis:

-

Dissolve 1 mg of isolated vanillic acid glucoside (or a purified extract) in 1 mL of citrate buffer (pH 5.0).

-

Add 10 units of β-glucosidase enzyme.

-

Incubate the mixture at 37°C for 2 hours.

-

-

Acid Hydrolysis:

-

Alternatively, dissolve 1 mg of the sample in 1 mL of 2M hydrochloric acid (HCl).

-

Heat the mixture at 90°C for 2 hours.

-

Neutralize the solution with sodium bicarbonate before analysis.

-

-

Product Analysis:

-

Analyze the reaction mixture using the HPLC-MS/MS method described in Protocol 6.2.

-

Expected Result: The peak corresponding to vanillic acid glucoside (m/z 329.08) will disappear or significantly decrease, while a new peak corresponding to vanillic acid (m/z 167.03) will appear. The presence of glucose can be confirmed using a suitable carbohydrate analysis method if desired.

-

Biological Activity and Therapeutic Potential

Despite the classification issue, vanillic acid and its glucoside exhibit a range of promising biological activities relevant to drug development. The glucoside form often acts as a pro-drug, releasing the more active vanillic acid aglycone after hydrolysis in the body.[25]

-

Antioxidant Activity: Both vanillic acid and its glucoside are effective free radical scavengers, protecting cells against oxidative stress.[7][26][27] This activity is central to its protective effects in various disease models.

-

Anti-inflammatory Effects: Vanillic acid has been shown to reduce the expression and release of pro-inflammatory mediators.[7][26][28] It can suppress the production of cytokines like TNF-α and IL-8 in immune cells.[26]

-

Neuroprotective Properties: Studies suggest vanillic acid can protect against neuroinflammation and oxidative damage, making it a candidate for research in neurodegenerative diseases.[27]

-

Antimicrobial Activity: Vanillic acid demonstrates activity against various foodborne pathogens, suggesting applications in food preservation and as a potential antimicrobial agent.[27][28]

-

Hepatoprotective and Cardioprotective Effects: Research indicates that vanillic acid and its derivatives can protect liver and heart tissues from damage induced by toxins or metabolic stress.[7][28]

Conclusion

While vanillic acid glucoside shares the characteristic of being hydrolyzable to yield a sugar and a phenolic acid, it is fundamentally and structurally distinct from hydrolyzable tannins. The defining feature of a hydrolyzable tannin is the presence of ester bonds linking multiple phenolic acid units to a polyol core, a feature that vanillic acid glucoside lacks. Its correct classification is a phenolic glucoside , based on the O-glycosidic bond connecting the vanillic acid aglycone to the glucose moiety.

This distinction is not merely semantic; it is critical for predicting chemical reactivity, understanding biosynthetic pathways, and interpreting biological activity. For researchers and professionals in drug development, accurate chemical classification is paramount. Vanillic acid glucoside remains a compound of significant interest due to its notable antioxidant and anti-inflammatory properties, and this guide provides the foundational chemical understanding and practical experimental frameworks necessary for its further exploration.

References

- Vanillic acid glucoside | 32142-31-7. (URL: )

- Hydrolysable tannin - Grokipedia. (URL: )

- Hydrolysable tannin - Wikipedia. (URL: )

- Hydrolysable Tannins - N

-

Structure of hydrolysable tannins Hydrolysable tannins are molecules... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Hydrolysable tannin – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem - NIH. (URL: [Link])

-

Showing Compound Vanillic acid 4-beta-D-glucoside (FDB004688) - FooDB. (URL: [Link])

-

What's the difference between ester and glycosidic bonds in organic chemistry, and how can I remember the differences between them? - Wyzant. (URL: [Link])

-

What is the difference between ester and glycosidic bonds in organic chemistry, and how can I remember the differences between them? - Knowledge Increases by Sharing. (URL: [Link])

-

Solved: Compare and contrast the glycosidic, peptide and ester bond. [Chemistry] - Gauth. (URL: [Link])

-

Showing metabocard for Vanillic acid 4-beta-D-glucoside (HMDB0302469). (URL: [Link])

-

Differentiating esters from glycosidic linkages - Chemistry Stack Exchange. (URL: [Link])

-

The de novo biosynthesis of vanillin is mediated by a single enzyme... - ResearchGate. (URL: [Link])

-

The Intracellular Localization of the Vanillin Biosynthetic Machinery in Pods of Vanilla planifolia - PMC - NIH. (URL: [Link])

-

-

Glycosides and Tannins updated. (URL: [Link])

-

-

and phenolic glycosides - Basicmedical Key. (URL: [Link])

-

Phenols and phenolic glycosides - KVV E-Modules -. (URL: [Link])

-

Vanillin - Wikipedia. (URL: [Link])

-

What are phenolics, flavonoids, and tannins? - Quora. (URL: [Link])

-

Localization of β-d-Glucosidase Activity and Glucovanillin in Vanilla Bean (Vanilla planifolia Andrews) - PMC - PubMed Central. (URL: [Link])

-

Vanillin biosynthetic pathways in plants - PubMed. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - NIH. (URL: [Link])

-

Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF - ResearchGate. (URL: [Link])

-

Tests For Tannins and Phenolic Glycosides | PDF | Polyphenol | Sodium Chloride - Scribd. (URL: [Link])

-

Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Novel glycoside of vanillyl alcohol, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside: study of enzymatic synthesis, in vitro digestion and antioxidant activity - PubMed. (URL: [Link])

-

vanillic acid - Organic Syntheses Procedure. (URL: [Link])

-

Biosynthesis of vanillin in plants. Vanillin may be formed by at least... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. emodules.kvv.edu.in [emodules.kvv.edu.in]

- 2. quora.com [quora.com]

- 3. wyzant.com [wyzant.com]

- 4. gauthmath.com [gauthmath.com]

- 5. and phenolic glycosides | Basicmedical Key [basicmedicalkey.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Buy Vanillic acid glucoside | 32142-31-7 [smolecule.com]

- 8. Vanillic acid glucoside | C14H18O9 | CID 14132336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Hydrolysable tannin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysable Tannins | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. grokipedia.com [grokipedia.com]

- 16. echemi.com [echemi.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]